![molecular formula C15H12ClF3N2O3S B15201847 4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide CAS No. 64058-75-9](/img/structure/B15201847.png)
4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a trifluoroacetanilide moiety, which is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-methylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetanilide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile introduced.
Scientific Research Applications
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: It is employed in biochemical assays and studies to investigate enzyme interactions and protein modifications.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient in certain medications.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: This compound shares a similar chlorinated phenyl structure but lacks the sulfonylamino and trifluoroacetanilide moieties.
4-Chloro-2-methylphenol: Another related compound with a chlorinated phenyl ring, differing in the position of the chlorine and methyl groups.
Uniqueness
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroacetanilide moiety enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, the sulfonylamino group provides unique binding properties, allowing for specific interactions with molecular targets.
Properties
CAS No. |
64058-75-9 |
|---|---|
Molecular Formula |
C15H12ClF3N2O3S |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[4-[(2-chloro-5-methylphenyl)sulfonylamino]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H12ClF3N2O3S/c1-9-2-7-12(16)13(8-9)25(23,24)21-11-5-3-10(4-6-11)20-14(22)15(17,18)19/h2-8,21H,1H3,(H,20,22) |
InChI Key |
FUARUYLLTUILFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide](/img/structure/B15201766.png)
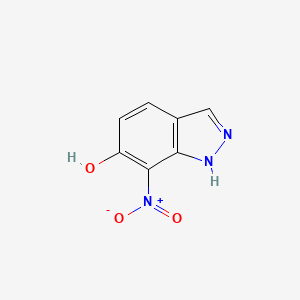
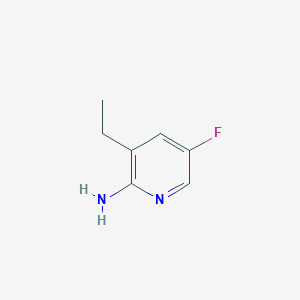
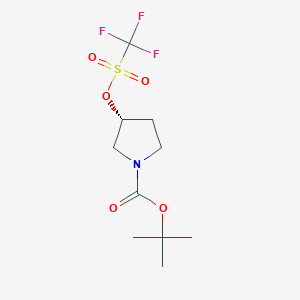
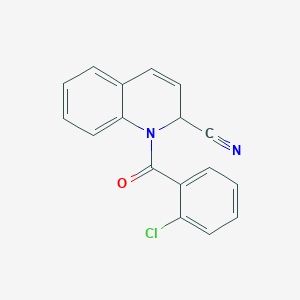
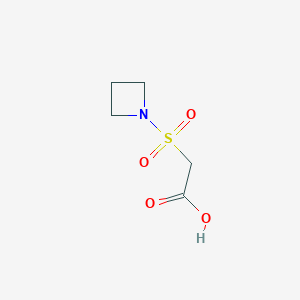
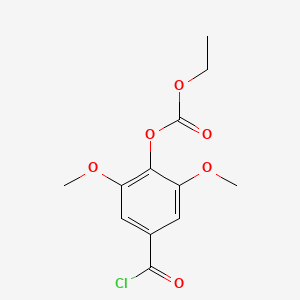
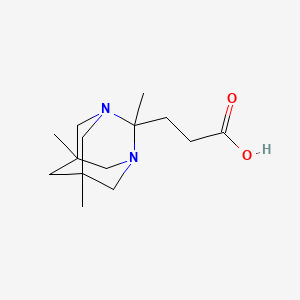
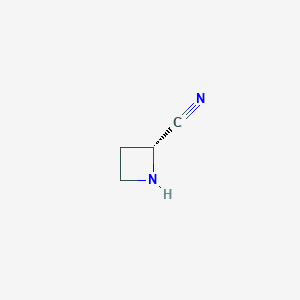
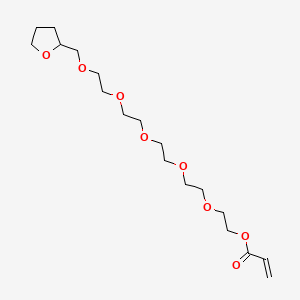
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
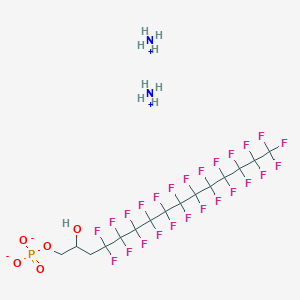
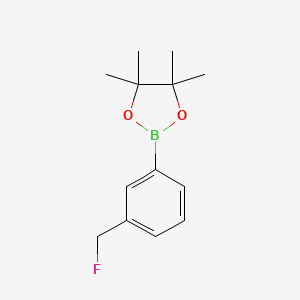
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
